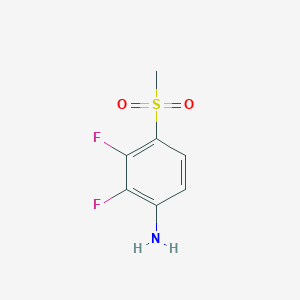

2,3-Difluoro-4-(methylsulfonyl)aniline

Descripción general

Descripción

“2,3-Difluoro-4-(methylsulfonyl)aniline” is a chemical compound that is a derivative of aniline . It contains two fluorine atoms and a methylsulfonyl group attached to the aniline ring . It is used as a building block in research .

Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-4-(methylsulfonyl)aniline” consists of an aniline ring with two fluorine atoms and a methylsulfonyl group attached to it . The exact positions of these groups on the aniline ring can be determined by the numbering in the name of the compound .Aplicaciones Científicas De Investigación

Synthesis Applications

Facile Assembly of Sulfonated Oxindoles : Research by Liu et al. (2017) showcases the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines. This method represents an efficient pathway to produce sulfonated oxindoles, a significant class of compounds with potential biological activity, utilizing sulfonyl radicals generated in situ from sulfur dioxide (Liu, Zheng, & Wu, 2017).

Polyelectrolyte Complexes Formation : The work of Boeva and Sergeyev (2014) involves the chemical polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to soluble interpolyelectrolyte complexes. These complexes exhibit high proton conductivity and electrical conductivity, showcasing the compound's role in developing ionically conducting materials (Boeva & Sergeyev, 2014).

Antiandrogen Activity Studies : Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of 2-hydroxypropionanilides derivatives as nonsteroidal antiandrogens. Their research underlines the chemical versatility of sulfone-containing anilines in medicinal chemistry, particularly in developing treatments for androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Material Science Applications

- Electrochemical Synthesis of Polyaniline : Şahin, Pekmez, and Yildiz (2002) reported the electrochemical formation of self-doped sulfonated polyaniline (SPAN) in a solution containing anhydrous fluorosulfonic acid. This study demonstrates the potential of 2,3-Difluoro-4-(methylsulfonyl)aniline derivatives in creating conductive polymers with applications ranging from electronics to smart materials (Şahin, Pekmez, & Yildiz, 2002).

Fundamental Chemistry

- Structure and Configurational Stability Studies : An ab initio study by Raabe, Gais, and Fleischhauer (1996) on α-sulfonyl carbanions highlighted the significant effect of fluorination on the structure and stability of these ions. This research provides deep insights into the electronic effects of fluorination in sulfonyl compounds, which are crucial for designing reaction pathways and new compounds (Raabe, Gais, & Fleischhauer, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

2,3-difluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKOCNXWAJOYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(methylsulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

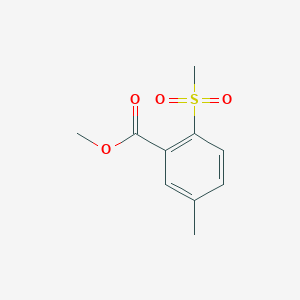

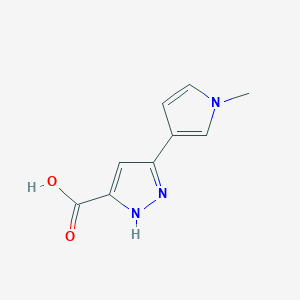

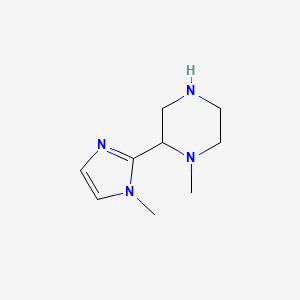

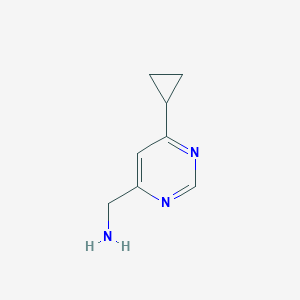

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)

![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)

![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)